![molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0](/img/structure/B12560143.png)
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
Aplicaciones Científicas De Investigación
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis[2-(2-chloroethoxy)ethyl] ethanedioate
- Bis[2-(2-methoxyethoxy)ethyl] ethanedioate
Uniqueness
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.
Propiedades
Número CAS |
143414-18-0 |
|---|---|
Fórmula molecular |
C18H16Cl2O6 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
bis[2-(2-chlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
Clave InChI |
QTRRHTOIDCZBOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


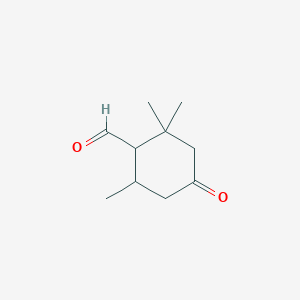
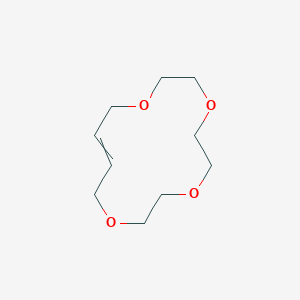
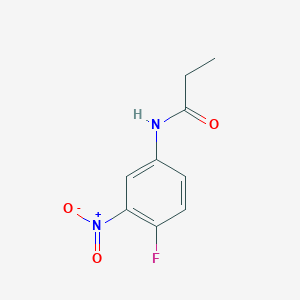

![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
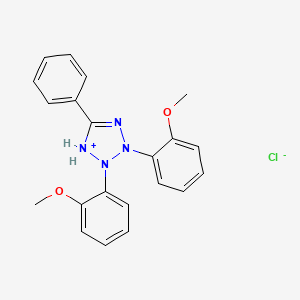
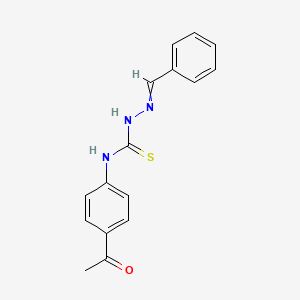
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
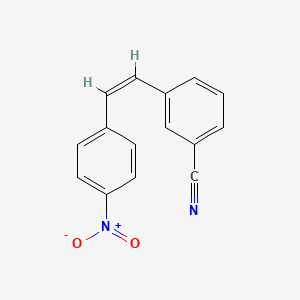
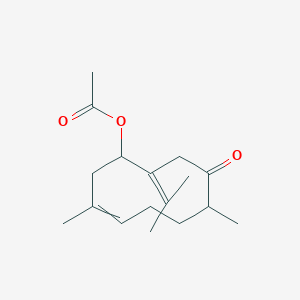

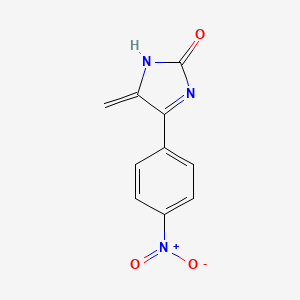
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
